Terephthalonitrile

Descripción

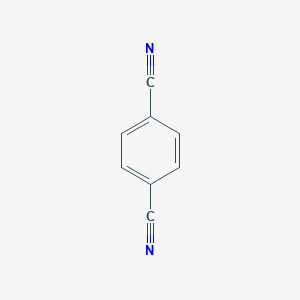

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

benzene-1,4-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHXFKXOIODIUJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33411-58-4 | |

| Record name | 1,4-Dicyanobenzene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33411-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1060768 | |

| Record name | 1,4-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Dicyanobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00569 [mmHg] | |

| Record name | 1,4-Dicyanobenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21749 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

623-26-7 | |

| Record name | 1,4-Dicyanobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Terephthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terephthalonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.804 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BENZENEDICARBONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ITH5CIS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Terephthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terephthalonitrile, also known as 1,4-dicyanobenzene, is an aromatic organic compound with the chemical formula C₈H₄N₂. It presents as a white to off-white crystalline powder.[1] This symmetrical molecule, featuring two nitrile groups in the para position on a benzene (B151609) ring, serves as a critical building block and intermediate in the synthesis of a wide array of commercially significant products. Its applications span from the production of high-performance polymers and electronic materials to its use as a precursor in the synthesis of pharmaceuticals and agrochemicals.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its metabolic pathways, offering a valuable resource for professionals in research and development.

Physical Properties

The physical characteristics of this compound are fundamental to its handling, processing, and application in various chemical syntheses. A summary of these properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₄N₂ | [1] |

| Molecular Weight | 128.13 g/mol | [1] |

| Appearance | White to pale yellow or pale cream powder/crystal | [1] |

| Melting Point | 221-228 °C | [1][3] |

| Boiling Point | 289.6 °C at 760 mmHg | [1] |

| Density | 1.3 g/cm³ at 25 °C | [1] |

| Vapor Pressure | 2.5 hPa at 100 °C | [3] |

| Solubility in Water | 0.08 g/L at 23 °C (Insoluble) | [1] |

| Solubility in Organic Solvents | Soluble in polar organic solvents such as DMSO and DMF. | |

| Refractive Index | 1.565 | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is dictated by its aromatic ring and the two electron-withdrawing nitrile functional groups. This structure imparts both stability and reactivity, making it a versatile intermediate.

3.1 Stability and Incompatibility: this compound is stable under normal storage conditions.[1] However, it is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][3] It should be stored in a cool, dry, well-ventilated area away from these substances.[4]

3.2 Key Chemical Reactions:

-

Hydrolysis: The nitrile groups of this compound can be hydrolyzed to carboxylic acid groups, yielding terephthalic acid. This reaction is a key step in the synthesis of polyesters. The hydrolysis can be catalyzed by acids or bases.

-

Hydrogenation: Catalytic hydrogenation of the nitrile groups in this compound yields p-phenylenediamine, an important monomer for the production of high-strength polymers like aramids. Common catalysts for this reaction include palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

4.1 Melting Point Determination (Capillary Method):

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube filled with mineral oil or a Mel-Temp apparatus).

-

Heating: The heating bath is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).

4.2 Boiling Point Determination (Distillation Method):

-

Apparatus Setup: A small quantity (e.g., 5-10 mL) of molten this compound (if applicable, or a high-boiling point solvent in which it is soluble for demonstration) is placed in a distillation flask with a few boiling chips. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently to bring the liquid to a boil.

-

Observation: The temperature is recorded when the vapor condensation ring on the thermometer remains constant. This stable temperature is the boiling point at the measured atmospheric pressure.

4.3 Solubility Determination:

-

Procedure: A small, measured amount of this compound (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C).

-

Observation: The mixture is agitated vigorously for a set period. The solubility is determined by visual inspection:

-

Soluble: The solid completely dissolves.

-

Partially soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantification: For a more precise measurement, the saturated solution can be filtered, and the concentration of the dissolved this compound can be determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

4.4 Spectroscopic Analysis:

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: A small amount of solid this compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The sample is placed in the IR beam of the spectrometer, and the spectrum is recorded.

-

Interpretation: The resulting spectrum is analyzed for characteristic absorption bands. For this compound, key peaks include:

-

C≡N stretch: A sharp, strong band around 2230 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A small amount of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Analysis: The solution is placed in an NMR tube and analyzed in an NMR spectrometer. Both ¹H and ¹³C NMR spectra are typically acquired.

-

Interpretation:

-

¹H NMR: Due to the symmetry of the molecule, all four aromatic protons are chemically equivalent, resulting in a single sharp peak in the aromatic region (around 7.8-8.0 ppm).[5]

-

¹³C NMR: The spectrum will show peaks corresponding to the different carbon environments in the molecule, including the nitrile carbons and the aromatic carbons.

-

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: this compound is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).

-

Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Interpretation: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 128).[6] Fragmentation patterns, resulting from the breakdown of the molecular ion, can provide further structural information. A common fragment would be the loss of a cyanide radical (•CN), leading to a peak at m/z = 102.

-

Metabolic Pathways and Toxicological Profile

For drug development professionals, understanding the metabolic fate and potential toxicity of a molecule is paramount. While this compound is primarily an industrial chemical, its nitrile functional groups are present in numerous pharmaceutical compounds.

5.1 Metabolism of Aromatic Nitriles:

Aromatic nitriles can be metabolized in biological systems through several pathways. The primary routes of biotransformation involve the enzymatic conversion of the nitrile group.

-

Cytochrome P450-mediated Oxidation: The nitrile group can undergo oxidation catalyzed by cytochrome P450 enzymes, particularly CYP3A4, to form an amide.[7][8] This amide can then be further hydrolyzed by amidases to the corresponding carboxylic acid (terephthalic acid in this case).

-

Nitrilase-mediated Hydrolysis: Certain microorganisms possess nitrilase enzymes that can directly hydrolyze the nitrile group to a carboxylic acid and ammonia, without the formation of an amide intermediate.[9][10]

-

Biodegradation: The final product of these metabolic pathways, terephthalic acid, can be further degraded by various microorganisms through ring-cleavage pathways.[11][12][13][14]

5.2 Toxicological Data:

This compound is classified as an irritant, causing skin and serious eye irritation.[1][4] Acute toxicity data indicates a relatively low oral toxicity in rats (LD50: >20,800 mg/kg), but higher toxicity via intraperitoneal injection in mice (LD50: 699 mg/kg).[1] It is important to handle this compound with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area.[1][4]

Visualization of Experimental Workflow

The general workflow for the characterization of an organic compound like this compound is depicted below.

Conclusion

This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its symmetric structure and reactive nitrile groups make it a versatile precursor for a variety of materials and fine chemicals. A thorough understanding of its properties, reactivity, and metabolic fate, as outlined in this guide, is essential for its safe and effective use in research, development, and industrial applications. The provided experimental protocols offer a solid foundation for the characterization of this and similar aromatic nitrile compounds.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. fishersci.com [fishersci.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 1,4-Dicyanobenzene(623-26-7) 1H NMR [m.chemicalbook.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Cytochrome P450 3A4-mediated oxidative conversion of a cyano to an amide group in the metabolism of pinacidil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microbial metabolism of aromatic nitriles. Enzymology of C–N cleavage by Nocardia sp. (Rhodochrous group) N.C.I.B. 11216 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ijesd.org [ijesd.org]

- 13. Biodegradation of diethyl terephthalate and polyethylene terephthalate by a novel identified degrader Delftia sp. WL-3 and its proposed metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Biodegradation of terephthalic acid using Rhodococcus erythropolis MTCC 3951: Insights into the degradation process, applications in wastewater treatment and polyhydroxyalkanoate production - PubMed [pubmed.ncbi.nlm.nih.gov]

Terephthalonitrile: A Comprehensive Technical Guide for Researchers

For immediate release: This document provides a detailed overview of Terephthalonitrile (TPN), a pivotal chemical intermediate in the synthesis of various high-value organic compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering in-depth information on its chemical identity, structural properties, and key synthetic protocols.

Core Chemical Identifiers and Properties

This compound, also known by its systematic IUPAC name benzene-1,4-dicarbonitrile, is an aromatic dinitrile that serves as a versatile precursor in organic synthesis.[1][2] Its rigid structure and the reactivity of its nitrile groups make it a valuable building block for pharmaceuticals, agrochemicals, and high-performance polymers.[1]

The fundamental identifiers for this compound are summarized below:

| Identifier | Value |

| CAS Number | 623-26-7 |

| Molecular Formula | C₈H₄N₂ |

| Molecular Weight | 128.13 g/mol [1][2][3] |

| Synonyms | 1,4-Dicyanobenzene, p-Dicyanobenzene |

The logical relationship between these core identifiers is illustrated in the following diagram:

Physicochemical Data

A comprehensive understanding of the physicochemical properties of this compound is crucial for its application in experimental and industrial settings. The key quantitative data are presented in the table below for ease of reference.

| Property | Value |

| Appearance | White to light yellow powder or needle-like crystals[1][3] |

| Melting Point | 221-225 °C[1][3] |

| Boiling Point | 289.6 °C at 760 mmHg[3] |

| Density | 1.3 g/cm³ at 25 °C[1][3] |

| Water Solubility | 0.08 g/L at 23 °C[1][3] |

| Flash Point | 142.8 °C[3] |

| Refractive Index | 1.565[3] |

Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes. This section details a prevalent industrial method: the ammoxidation of p-xylene (B151628).

Ammoxidation of p-Xylene

This process involves the catalytic reaction of p-xylene with ammonia (B1221849) and an oxygen source, typically air, to produce this compound. This method is noted for its high efficiency and yield.

Experimental Workflow:

The general workflow for the ammoxidation of p-xylene is depicted below:

Detailed Methodology:

The synthesis is conducted in a fixed-bed quartz reactor with an internal diameter of 30 mm.[4] The reaction is catalyzed by the P-87 catalyst.[4]

-

Reaction Conditions:

Under these optimized conditions, the conversion of p-xylene can reach 98.8%, with a molar yield of this compound at 91.3% and a selectivity of 92.4%.[4] The resulting this compound product typically has a purity exceeding 99%, with the mononitrile impurity being less than 0.5%.[4] The reaction temperature is a critical parameter influencing both yield and selectivity.[4]

References

Synthesis of Terephthalonitrile from p-Xylene: A Technical Guide

An in-depth guide to the synthesis of terephthalonitrile from p-xylene (B151628), focusing on the industrially significant ammoxidation process. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the underlying chemistry, experimental protocols, and key process parameters.

This compound (TPN) is a valuable chemical intermediate, primarily utilized in the production of high-performance polymers, such as poly(p-phenylene terephthalamide) (Kevlar®), and as a precursor for various fine chemicals and pharmaceuticals. The most prevalent industrial method for its synthesis is the vapor-phase ammoxidation of p-xylene. This process involves the reaction of p-xylene with ammonia (B1221849) and an oxygen-containing gas at elevated temperatures over a solid catalyst.

Core Synthesis Pathway: Ammoxidation of p-Xylene

The ammoxidation of p-xylene is a highly exothermic catalytic reaction that proceeds in a stepwise manner. The methyl groups of p-xylene are sequentially oxidized and reacted with ammonia to form nitrile groups. The reaction is typically carried out in a fixed-bed or fluidized-bed reactor.

The overall reaction can be represented as follows:

p-C₆H₄(CH₃)₂ + 2 NH₃ + 3 O₂ → p-C₆H₄(CN)₂ + 6 H₂O

The process is complex and involves the formation of several intermediates, with p-tolunitrile (B1678323) being a key intermediate species. The reaction conditions, particularly temperature and the composition of the catalyst, play a crucial role in maximizing the yield and selectivity towards this compound while minimizing the formation of byproducts such as carbon oxides and benzonitrile.

Experimental Protocols

While specific industrial protocols are proprietary, the following generalized experimental procedure for the synthesis of this compound via p-xylene ammoxidation in a fixed-bed reactor is derived from published research.

Catalyst Preparation and Reactor Setup:

-

Catalyst Preparation : A common catalyst system involves vanadium and antimony oxides, often promoted with other elements like bismuth and zirconium, supported on a carrier such as γ-alumina. The catalyst is prepared by impregnating the support with a solution containing the precursor salts of the active metals, followed by drying and calcination at high temperatures.

-

Reactor Assembly : A fixed-bed reactor, typically a quartz or stainless steel tube, is used. The catalyst is packed within the reactor to form a stationary bed. The reactor is placed inside a furnace to maintain the desired reaction temperature.

-

Gas Feed System : Mass flow controllers are used to precisely regulate the flow rates of p-xylene vapor, ammonia, and air (as the oxygen source) into the reactor. The p-xylene is typically vaporized by passing the carrier gas through a heated saturator containing liquid p-xylene.

Ammoxidation Reaction Procedure:

-

Catalyst Activation : The catalyst bed is typically pre-treated in a flow of air or an inert gas at a high temperature to ensure it is in its active state.

-

Reaction Initiation : The reactor is heated to the desired reaction temperature, typically in the range of 350-450°C.

-

Reactant Feed : A gaseous mixture of p-xylene, ammonia, and air is continuously fed into the reactor over the catalyst bed. The molar ratios of the reactants are a critical parameter to control.

-

Product Collection : The gaseous effluent from the reactor, containing this compound, unreacted starting materials, intermediates, byproducts, and water, is passed through a series of condensers and traps to collect the solid product. The hot gases are cooled to allow the this compound to desublimate and be collected as a white solid.[1]

-

Product Analysis : The collected solid is weighed to determine the yield. The purity of the this compound and the composition of the product mixture are determined using analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Product Purification:

The crude this compound obtained from the reaction may contain impurities such as p-tolunitrile and 4-cyanobenzamide.[2] Purification can be achieved through several methods:

-

Solvent Extraction : Traces of p-tolunitrile can be removed by extraction with paraffinic solvents like petroleum ether.[1]

-

Recrystallization : The crude product can be recrystallized from a suitable solvent to obtain high-purity this compound.

-

Sublimation : Sublimation is an effective method for purifying this compound, yielding a product with a high degree of purity.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ammoxidation of p-xylene to this compound. It is important to note that direct comparison between studies can be challenging due to variations in catalyst composition, reactor design, and analytical methods.

| Catalyst | Reaction Temperature (°C) | Molar Ratio (p-xylene:NH₃:Air) | Space Velocity (h⁻¹) | p-Xylene Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| No. P-87 | 380 | 1:10:30 | 1190 | 98.8 | 91.3 | 92.4 | [3] |

| V-Sb-Bi-Zr/γ-Al₂O₃ | 380-400 | 1:15:30 | - | 39.9 - 55.8 | - | 96.14 - 97.72 (with recirculation) | [4] |

| Vanadium or Molybdenum Oxides | Elevated Temperature | - | - | - | - | - | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformations and a typical experimental workflow for the synthesis of this compound.

Caption: Ammoxidation pathway of p-xylene to this compound.

Caption: Experimental workflow for this compound synthesis.

Reaction Mechanism

The ammoxidation of p-xylene over metal oxide catalysts is believed to proceed through a free-radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from a methyl group of p-xylene by the catalyst. This generates a benzyl-type radical which then reacts with oxygen and ammonia in a series of steps to form the nitrile group. The formation of the second nitrile group follows a similar pathway starting from the intermediate, p-tolunitrile. The catalyst plays a crucial role in facilitating these redox cycles and in activating the reactants. The reaction temperature is a critical parameter, as it significantly influences the reaction rate and the selectivity towards the desired dinitrile product over complete oxidation to carbon oxides.[3]

References

- 1. US2846462A - Process for producing isophthalonitrile and this compound - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Vapor Phase Ammoxidation of 4-Phenyl-o-Xylene into 4-Phenylphthalonitrile on V–Sb–Bi–Zr/γ-Al2O3 Oxide Catalyst [scirp.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to the Ammoxidation of p-Xylene for Terephthalonitrile Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vapor-phase ammoxidation of p-xylene (B151628) is a critical industrial process for the production of terephthalonitrile, a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals. This guide provides a comprehensive technical overview of this catalytic reaction, detailing experimental methodologies, summarizing key performance data, and elucidating the underlying reaction mechanisms. The information is tailored for professionals in research and development seeking a deeper understanding of this important chemical transformation.

Introduction

This compound (TPN) is a valuable dinitrile compound primarily used as a precursor for the synthesis of p-phenylenediamine, a monomer in aramid fibers, and for conversion to terephthalic acid. The direct ammoxidation of p-xylene offers an economically viable and environmentally conscious route to TPN, utilizing ammonia (B1221849) and air as reactants over a solid catalyst. This process is a prime example of selective oxidation catalysis, where achieving high selectivity to the desired dinitrile product while minimizing the formation of byproducts such as p-tolunitrile, benzonitrile, and carbon oxides is paramount.

The core of the ammoxidation process lies in the catalyst, typically a complex mixed metal oxide system. Vanadium-based catalysts, often promoted with antimony, bismuth, and other elements supported on carriers like γ-alumina, have shown significant efficacy. The reaction is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures. Understanding the interplay between catalyst composition, reaction conditions, and reactor design is crucial for optimizing the yield and purity of this compound.

Catalysts for p-Xylene Ammoxidation

The choice of catalyst is a determining factor in the efficiency of p-xylene ammoxidation. Two prominent classes of catalysts have demonstrated high activity and selectivity.

V-Sb-Bi-Zr/γ-Al₂O₃ Catalysts

This multi-component metal oxide catalyst supported on γ-alumina is highly effective for the ammoxidation of xylenes. The combination of vanadium and antimony oxides provides the primary catalytic function for the oxidation and amination steps, while bismuth and zirconium act as promoters, enhancing catalyst stability and selectivity.

Alkali Metal Vanadium Bronze on α-Alumina

Supported alkali metal vanadium bronzes, such as a sodium vanadium bronze on α-alumina, represent another class of effective catalysts. These materials exhibit high activity for the ammoxidation of p-xylene to this compound. The α-alumina support provides good thermal stability and mechanical strength.

Experimental Protocols

Detailed experimental procedures are essential for the successful laboratory-scale synthesis and evaluation of catalysts and for conducting the ammoxidation reaction.

Catalyst Preparation

3.1.1. Preparation of V-Sb-Bi-Zr/γ-Al₂O₃ Catalyst

A generalized impregnation method for the preparation of a V-Sb-Bi-Zr/γ-Al₂O₃ catalyst is as follows:

-

Support Preparation: Commercial γ-Al₂O₃ is calcined at a high temperature (e.g., 500-600 °C) to ensure its purity and stability.

-

Impregnation Solution: Prepare an aqueous or acidic solution containing the precursor salts of the active metals. For example, ammonium (B1175870) metavanadate (NH₄VO₃) for vanadium, antimony trichloride (B1173362) (SbCl₃) for antimony, bismuth nitrate (B79036) (Bi(NO₃)₃·5H₂O) for bismuth, and zirconium oxychloride (ZrOCl₂·8H₂O) for zirconium. The concentrations are calculated to achieve the desired metal loading on the support.

-

Impregnation: The γ-Al₂O₃ support is added to the impregnation solution and agitated for a specified time (e.g., 12-24 hours) to ensure uniform distribution of the metal precursors.

-

Drying: The impregnated support is filtered and dried in an oven at a temperature typically between 100-120 °C to remove the solvent.

-

Calcination: The dried material is then calcined in a furnace in the presence of air. The calcination temperature is gradually increased to a final temperature, typically in the range of 500-700 °C, and held for several hours. This step converts the metal precursors into their active oxide forms.

3.1.2. Preparation of Alkali Metal Vanadium Bronze on α-Alumina Catalyst

A common method for preparing supported alkali metal vanadium bronze catalysts involves the following steps:

-

Support Preparation: High-purity α-alumina is used as the support material.

-

Precursor Mixture: A solution is prepared containing an alkali metal salt (e.g., sodium nitrate, NaNO₃) and a vanadium precursor (e.g., ammonium metavanadate, NH₄VO₃).

-

Impregnation: The α-alumina support is impregnated with the precursor solution.

-

Drying: The impregnated support is dried to remove the solvent, typically at 100-120 °C.

-

Calcination: The dried material is calcined in air at a temperature range of 400-500 °C to form the vanadium bronze phase on the alumina (B75360) support.

Ammoxidation Reaction in a Fixed-Bed Reactor

The ammoxidation of p-xylene is typically conducted in a continuous flow fixed-bed reactor system.

-

Reactor Setup: A fixed-bed reactor, often made of quartz or stainless steel (e.g., 30 mm inner diameter), is packed with a known amount of the catalyst.[1] The reactor is placed inside a furnace equipped with a temperature controller.

-

Reactant Feed:

-

p-Xylene is delivered to the reactor via a high-performance liquid chromatography (HPLC) pump. It is vaporized in a preheater before entering the reactor.

-

Ammonia and air are supplied from gas cylinders, and their flow rates are controlled by mass flow controllers.

-

-

Reaction Execution:

-

The catalyst is typically pre-treated in a flow of air or an inert gas at the reaction temperature.

-

The vaporized p-xylene, ammonia, and air are mixed and fed into the reactor at the desired molar ratios.

-

The reaction is carried out at a specific temperature and space velocity.

-

-

Product Collection and Analysis:

-

The reactor effluent is passed through a series of condensers and cold traps to collect the solid and liquid products.

-

The gaseous products are analyzed online using a gas chromatograph (GC) equipped with appropriate columns and detectors (e.g., a thermal conductivity detector for permanent gases and a flame ionization detector for hydrocarbons).

-

The collected liquid and solid products are dissolved in a suitable solvent (e.g., acetone (B3395972) or methanol) and analyzed by GC or HPLC to quantify the amounts of this compound, p-tolunitrile, unreacted p-xylene, and other byproducts.[2]

-

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the ammoxidation of p-xylene to this compound.

Table 1: Reaction Conditions and Performance Data for p-Xylene Ammoxidation

| Catalyst | Temperature (°C) | Molar Ratio (p-xylene:NH₃:Air) | Space Velocity (h⁻¹) | p-Xylene Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| No. P-87 | 380 | 1:10:30 | 1190 | 98.8 | 91.3 | 92.4 | [1] |

| V-Sb-Bi-Zr/γ-Al₂O₃ | 380-400 | - | - | High | 83.1 (single pass) | Up to 97.7 (with recycle) | |

| Na-V Bronze/α-Al₂O₃ | 430 | 1:3.0: (O₂/p-xylene=2.8) | - | 56 | 44.1 | - | |

| Li-V Bronze/α-Al₂O₃ | 450 | 1:2.0:(O₂/p-xylene=2.0) | - | 44 | 26.7 | - |

Reaction Mechanism and Pathways

The ammoxidation of p-xylene to this compound is a complex catalytic process involving multiple steps. While the exact mechanism can vary with the catalyst system, a generally accepted pathway involves the initial activation of a methyl group of p-xylene on the catalyst surface.

The reaction is believed to proceed through a series of oxidation and amination steps. The methyl group is first oxidized to an aldehyde or a carboxyl-like surface species. This intermediate then reacts with ammonia to form an imine or an amide, which is subsequently dehydrated and further oxidized to form the nitrile group. This process occurs sequentially for both methyl groups to yield this compound.

Experimental and Logical Workflows

A systematic approach is crucial for catalyst development and process optimization in p-xylene ammoxidation research.

Conclusion

The ammoxidation of p-xylene to this compound is a sophisticated catalytic process that holds significant industrial importance. This guide has provided a detailed technical overview, encompassing catalyst preparation, experimental procedures, quantitative performance data, and mechanistic insights. For researchers and professionals in the field, a thorough understanding of these fundamental aspects is essential for the development of more efficient and selective catalysts and for the optimization of the overall production process. Future advancements in this area will likely focus on the design of novel catalyst formulations with enhanced stability and selectivity, as well as the implementation of innovative reactor technologies to improve process efficiency and sustainability.

References

An In-depth Technical Guide to the Key Applications of Terephthalonitrile in Organic Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile, also known as 1,4-dicyanobenzene, is a versatile aromatic dinitrile that serves as a crucial building block in a multitude of organic syntheses. Its rigid, planar structure and the reactivity of its two nitrile groups make it an important precursor for a wide range of functional materials, including high-performance polymers, porous frameworks, and molecular electronics. This guide provides a detailed overview of its core applications, complete with experimental protocols and quantitative data to support further research and development.

Precursor for p-Xylylenediamine Synthesis

One of the most significant industrial applications of this compound is its conversion to p-xylylenediamine (PXDA) via catalytic hydrogenation. PXDA is a valuable monomer used in the production of polyamides and as a curing agent for epoxy resins.[1][2][3] The hydrogenation of the nitrile groups must be carefully controlled to achieve high yields and selectivity.

The overall transformation involves the reduction of the two nitrile groups to primary amine functionalities.

Caption: Reaction pathway from this compound to p-Xylylenediamine.

| Catalyst System | Solvent | Temperature (°C) | Pressure (MPa) | Molar Yield (%) | Reference |

| Raney Nickel | Trimethylbenzene / NaOH / H₂O | 55 | 4.5 | 98.2 | [4] |

| Ni-Nb skeletal catalyst | Methanol / NH₃ | 80 | 4.0 | 96-98 | [5] |

| Pt-Ni / Al₂O₃ | Xylene / NH₃ | 120-130 | 22.0 | High Yield | [5] |

| Heterogeneous Catalyst | Crude p-xylylenediamine | - | - | - | [6] |

This protocol is a representative example based on common laboratory practices for nitrile hydrogenation.[4][7][8]

Materials:

-

This compound (1.0 eq)

-

Raney Nickel (5-10 wt%)

-

Anhydrous Methanol

-

Liquid Ammonia (optional, to suppress side reactions)

-

High-pressure autoclave reactor equipped with a magnetic stirrer and temperature/pressure controls.

-

Hydrogen gas (high purity)

Procedure:

-

Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with an inert gas (e.g., Argon or Nitrogen) to remove any residual air.

-

Charging the Reactor: To the reactor, add this compound and methanol. If using, add liquid ammonia. Finally, add the Raney Nickel catalyst under a stream of inert gas to prevent ignition.

-

Sealing and Purging: Seal the reactor and perform several purge cycles with hydrogen gas to remove the inert atmosphere.

-

Reaction Conditions: Pressurize the reactor with hydrogen to the desired pressure (e.g., 4-5 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 50-60°C).

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Filter the reaction mixture to remove the catalyst. The resulting solution can be purified by distillation under reduced pressure to yield pure p-xylylenediamine.[4]

Building Block for Covalent Organic Frameworks (COFs)

This compound is a key linear and planar building block for the synthesis of nitrogen-rich covalent organic frameworks (COFs), particularly covalent triazine frameworks (CTFs).[9] These materials are crystalline porous polymers with applications in gas storage, separation, and catalysis.[9][10][11][12][13] The self-condensation of this compound under ionothermal or solvothermal conditions leads to the formation of a highly stable triazine-linked hexagonal network.[9]

Caption: General workflow for the solvothermal synthesis of a COF.

| COF Name | Synthetic Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) |

| CTF-1 | Ionothermal | 798 | 0.55 | > 450 |

| FCTF-1 | Ionothermal | 1287 | 0.81 | ~ 400 |

| TPT-COF-1 | Solvothermal | 1589 | - | - |

Note: Data is representative of typical values found in the literature. Actual values depend on specific synthesis conditions.[9][11]

This protocol is a generalized procedure for the synthesis of CTF-1.[9][10][14][15][16][17]

Materials:

-

This compound

-

Zinc Chloride (ZnCl₂, anhydrous)

-

Pyrex tube

-

Tube furnace

-

Hydrochloric acid (HCl, dilute solution)

-

Deionized water, Tetrahydrofuran (THF), Acetone

Procedure:

-

Monomer and Catalyst Preparation: In a glovebox, thoroughly mix this compound and anhydrous zinc chloride in a specific molar ratio (e.g., 1:1) in a Pyrex tube.

-

Sealing: Connect the tube to a vacuum line, evacuate the air, and seal the tube with a torch.

-

Polymerization: Place the sealed tube in a programmable tube furnace. Heat the tube to a high temperature (e.g., 400°C) over several hours and hold it at that temperature for an extended period (e.g., 48 hours) to allow for the trimerization reaction and framework formation.

-

Cooling and Opening: After the reaction is complete, cool the furnace to room temperature. Carefully open the tube, which may be under pressure.

-

Purification and Activation: Transfer the resulting solid powder to a flask. Wash the powder sequentially with dilute HCl to remove the zinc catalyst, followed by deionized water, THF, and acetone to remove any unreacted monomer and oligomers.

-

Drying: Dry the purified powder in a vacuum oven at an elevated temperature (e.g., 120°C) to obtain the activated, porous COF material.

Precursor for Phthalocyanine Synthesis

This compound and its derivatives are important precursors for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications in dyes, pigments, and photodynamic therapy.[18][19][20][21][22] The synthesis typically involves the cyclotetramerization of four phthalonitrile (B49051) units in the presence of a metal salt to form a metallophthalocyanine.

Caption: this compound acting as a bridging ligand in a coordination polymer.

| Salt | Crystal System | Magnetic Behavior | Key Structural Feature |

| Li⁺(tpn)⁻(THF)₂ | Monoclinic | Paramagnetic | 1-D coordination network |

| Na⁺(tpn)⁻(THF) | Monoclinic | Diamagnetic | 3-D coordination network with π-π stacking |

Data from single-crystal X-ray diffraction studies. [23]

This protocol is a representative synthesis for the lithium salt of the this compound radical anion. [23] Materials:

-

This compound

-

Lithium metal

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk line and glassware

Procedure:

-

Reaction Setup: In a glovebox, place this compound and a stoichiometric amount of freshly cut lithium metal into a Schlenk flask.

-

Solvent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous THF via cannula under an inert atmosphere.

-

Reaction: Stir the mixture at room temperature. The solution will gradually change color as the single electron transfer from lithium to this compound occurs, forming the radical anion. The reaction can be monitored by observing the consumption of the lithium metal.

-

Crystallization: After the reaction is complete (typically several hours), filter the solution to remove any unreacted lithium. Allow the solution to stand, or slowly diffuse a non-polar solvent (e.g., hexane) into the THF solution to induce crystallization of the radical anion salt.

-

Isolation: Isolate the crystals by filtration under an inert atmosphere and dry under vacuum.

This guide highlights the primary applications of this compound in modern organic synthesis. Its versatility as a precursor for amines, a monomer for porous polymers, a building block for complex macrocycles, and a ligand in coordination chemistry underscores its importance in materials science and chemical manufacturing. The provided protocols and data serve as a foundation for researchers to explore and expand upon the rich chemistry of this fundamental organic compound.

References

- 1. innospk.com [innospk.com]

- 2. US8212080B2 - Production method of xylylenediamine - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. CN102180799A - Method for preparing p-xylylenediamine - Google Patents [patents.google.com]

- 5. DEVELOPMEND OF METHOD OBTAINING m-XYLYLENEDIAMINE FOR PRODUCTION OR POLYMERIC MATERIALS - European Journal of Natural History [world-science.ru]

- 6. DE102005045806A1 - Process for the preparation of xylylenediamine - Google Patents [patents.google.com]

- 7. azom.com [azom.com]

- 8. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrogen-rich covalent organic frameworks: a promising class of sensory materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00506E [pubs.rsc.org]

- 10. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]

- 11. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 12. mdpi.com [mdpi.com]

- 13. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [repository.kaust.edu.sa]

- 16. Synthesis of covalent organic frameworks using sustainable solvents and machine learning - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. CN114773556B - Green solid-phase synthesis method of covalent organic framework material - Google Patents [patents.google.com]

- 18. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 19. macroheterocycles.isuct.ru [macroheterocycles.isuct.ru]

- 20. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Syntheses and Functional Properties of Phthalocyanines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. quod.lib.umich.edu [quod.lib.umich.edu]

- 23. researchgate.net [researchgate.net]

Terephthalonitrile: A Versatile Precursor for High-Performance Polyamides and Polyesters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Terephthalonitrile, a dinitrile derivative of benzene, serves as a crucial, albeit indirect, precursor in the synthesis of high-performance polymers such as aromatic polyamides (aramids) and polyesters. While not directly polymerized, its chemical transformations into key monomers—p-phenylenediamine (B122844) and terephthalic acid—are fundamental steps in the production of materials with exceptional thermal stability, mechanical strength, and chemical resistance. This technical guide provides a comprehensive overview of the synthesis pathways from this compound to these valuable polymers, detailing experimental protocols, quantitative data, and the logical relationships of the synthetic routes.

The Indirect Role of this compound: A Precursor to Key Monomers

This compound's nitrile groups (-C≡N) are not readily susceptible to direct polycondensation reactions with diamines or diols to form polyamides or polyesters under conventional polymerization conditions. Instead, the synthetic strategy involves the conversion of the nitrile functionalities into more reactive groups, namely amines (-NH₂) for polyamide synthesis and carboxylic acids (-COOH) for polyester (B1180765) synthesis.

This two-step approach, where this compound is first transformed into a polymerizable monomer, is a critical concept for understanding its role in polymer chemistry. The following diagram illustrates this logical relationship.

From this compound to Polyamides: The Aramid Pathway

The synthesis of aromatic polyamides from this compound involves a two-stage process: the reduction of this compound to p-phenylenediamine, followed by the polycondensation of p-phenylenediamine with a diacid chloride, typically terephthaloyl chloride. The resulting polymer, poly(p-phenylene terephthalamide) (PPTA), is a high-strength aramid fiber known for its use in applications demanding exceptional durability.

Stage 1: Synthesis of p-Phenylenediamine from this compound (Reduction)

The reduction of the nitrile groups in this compound to amine groups yields p-phenylenediamine. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of this compound

-

Reactor Setup: A high-pressure autoclave reactor is charged with this compound, a suitable solvent (e.g., ethanol (B145695) or ammonia-saturated ethanol), and a hydrogenation catalyst. Raney Nickel or a Palladium-based catalyst (e.g., Pd/C) is commonly used.

-

Reaction Conditions: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen. The reaction is typically carried out at elevated temperatures (100-150°C) and pressures (50-100 atm).

-

Reaction Monitoring: The progress of the reaction is monitored by the uptake of hydrogen.

-

Work-up and Purification: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration. The solvent is then removed under reduced pressure. The crude p-phenylenediamine is purified by vacuum distillation or recrystallization from a suitable solvent (e.g., water or ethanol) to yield a crystalline solid.

| Parameter | Value/Range |

| Starting Material | This compound |

| Catalyst | Raney Nickel or Pd/C |

| Solvent | Ethanol |

| Temperature | 100 - 150 °C |

| Pressure | 50 - 100 atm H₂ |

| Typical Yield | > 90% |

| Product | p-Phenylenediamine |

Table 1: Typical reaction parameters for the synthesis of p-phenylenediamine from this compound.

Stage 2: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)

The polycondensation of p-phenylenediamine with terephthaloyl chloride is a low-temperature solution polymerization method that produces high molecular weight PPTA.

Experimental Protocol: Low-Temperature Solution Polycondensation of p-Phenylenediamine and Terephthaloyl Chloride

-

Solvent and Monomer Preparation: A solution of p-phenylenediamine is prepared in a polar aprotic solvent, typically N-methyl-2-pyrrolidone (NMP) containing a salt such as calcium chloride (CaCl₂) to enhance polymer solubility. The solution is cooled to 0-5°C in an ice bath under a nitrogen atmosphere.

-

Polymerization: Terephthaloyl chloride, as a solid or a solution in NMP, is added portion-wise to the stirred diamine solution. The reaction is highly exothermic and the temperature should be maintained below 10°C.

-

Polymer Precipitation and Neutralization: As the polymerization proceeds, the polymer precipitates from the solution, forming a swollen gel. The reaction mixture is stirred for several hours to ensure high conversion. The resulting polymer mass is then neutralized with a base (e.g., calcium hydroxide (B78521) or sodium carbonate) to quench the reaction and neutralize the hydrochloric acid byproduct.

-

Washing and Drying: The polymer is collected by filtration, washed extensively with water and then with a solvent like methanol (B129727) to remove the salt and residual solvent. The final polymer is dried under vacuum at an elevated temperature (e.g., 80-100°C).

| Property | Value/Range |

| Monomers | p-Phenylenediamine, Terephthaloyl Chloride |

| Solvent | N-methyl-2-pyrrolidone (NMP) with CaCl₂ |

| Temperature | 0 - 10 °C |

| Weight-Average Molecular Weight (Mw) | 4,000 - 16,000 g/mol [1][2] |

| Glass Transition Temperature (Tg) | ~345 °C |

| Decomposition Temperature (Td) | > 500 °C |

Table 2: Typical reaction parameters and properties of Poly(p-phenylene terephthalamide).

From this compound to Polyesters: The Poly(ethylene terephthalate) Pathway

The synthesis of polyesters from this compound also proceeds in two main stages: the hydrolysis of this compound to terephthalic acid, followed by the polycondensation of terephthalic acid with a diol, most commonly ethylene (B1197577) glycol, to produce poly(ethylene terephthalate) (PET).

Stage 1: Synthesis of Terephthalic Acid from this compound (Hydrolysis)

The nitrile groups of this compound can be hydrolyzed to carboxylic acid groups under acidic or basic conditions, or through biological conversion, to yield terephthalic acid.

Experimental Protocol: Alkaline Hydrolysis of this compound

-

Reaction Setup: this compound is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated to reflux (typically 100-150°C) and maintained at this temperature for several hours. During this time, the nitrile groups are hydrolyzed to carboxylate salts, and ammonia (B1221849) is evolved.

-

Acidification and Precipitation: After the hydrolysis is complete, the reaction mixture is cooled to room temperature. The solution is then carefully acidified with a strong mineral acid, such as hydrochloric acid or sulfuric acid, to a pH of approximately 2-3. This protonates the terephthalate (B1205515) salt, causing the poorly soluble terephthalic acid to precipitate out of the solution.

-

Isolation and Purification: The precipitated terephthalic acid is collected by vacuum filtration, washed thoroughly with cold water to remove any residual salts and acid, and then dried in an oven. The yield of terephthalic acid is typically high. For instance, a biosynthesis method using Rhodococcus sp. has been reported to achieve a yield of 98.3%.[3]

| Parameter | Value/Range |

| Starting Material | This compound |

| Reagent | Aqueous NaOH or KOH |

| Temperature | 100 - 150 °C (Reflux) |

| Acidification | HCl or H₂SO₄ to pH 2-3 |

| Typical Yield | High (>90%) |

| Product | Terephthalic Acid |

Table 3: Typical reaction parameters for the synthesis of terephthalic acid from this compound.

Stage 2: Synthesis of Poly(ethylene terephthalate) (PET)

PET is synthesized through a two-step melt polycondensation process involving esterification and then polycondensation.

Experimental Protocol: Melt Polycondensation of Terephthalic Acid and Ethylene Glycol

-

Esterification: Terephthalic acid and an excess of ethylene glycol (typically a molar ratio of 1:1.2 to 1:1.5) are charged into a stainless-steel reactor equipped with a stirrer, a nitrogen inlet, and a condenser for the removal of water. The mixture is heated to a temperature of 190-230°C under a nitrogen atmosphere. This stage results in the formation of bis(2-hydroxyethyl) terephthalate (BHET) oligomers with the elimination of water.

-

Polycondensation: After the esterification is complete (as indicated by the cessation of water distillation), a polycondensation catalyst, such as antimony trioxide, is added. The temperature is then gradually raised to 270-285°C, and the pressure is slowly reduced to below 1 mmHg. The high temperature and low pressure shift the equilibrium towards the formation of high molecular weight polymer by facilitating the removal of the ethylene glycol byproduct.

-

Polymer Extrusion and Quenching: The reaction is continued until the desired melt viscosity (and thus molecular weight) is achieved. The molten polymer is then extruded from the reactor as strands, which are rapidly cooled in a water bath (quenched) to form an amorphous solid. The strands are then pelletized.

| Property | Value/Range |

| Monomers | Terephthalic Acid, Ethylene Glycol |

| Catalyst | Antimony Trioxide |

| Esterification Temperature | 190 - 230 °C |

| Polycondensation Temperature | 270 - 285 °C |

| Pressure | < 1 mmHg |

| Number-Average Molecular Weight (Mn) | 20,000 - 30,000 g/mol |

| Glass Transition Temperature (Tg) | 67 - 81 °C[2] |

| Melting Temperature (Tm) | 250 - 265 °C[1] |

Table 4: Typical reaction parameters and properties of Poly(ethylene terephthalate).

Conclusion

This compound stands as a valuable starting material in the synthesis of advanced polyamides and polyesters. Although it does not participate directly in polymerization reactions, its efficient conversion to p-phenylenediamine and terephthalic acid provides access to the monomers required for producing high-performance polymers like PPTA and PET. The experimental protocols and data presented in this guide offer a foundational understanding for researchers and professionals engaged in the development and synthesis of these important materials. The versatility of this compound underscores its significance in the broader landscape of polymer chemistry.

References

An In-Depth Technical Guide to the Solubility of Terephthalonitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of terephthalonitrile, a key intermediate in the synthesis of various materials and pharmaceuticals. Understanding its solubility in different organic solvents is crucial for process design, purification, and formulation development. This document presents quantitative solubility data, details the experimental methodology for its determination, and illustrates the procedural workflow.

Quantitative Solubility Data

The solubility of this compound (also known as 1,4-dicyanobenzene) has been experimentally determined in a variety of common organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x) of this compound, providing a valuable resource for solvent selection and process optimization. The data reveals that solubility generally increases with temperature in all tested solvents.

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetone | Ethyl Acetate | Chloroform | Toluene |

| 272.95 | 0.00061 | 0.00045 | 0.00039 | 0.00031 | 0.00782 | 0.00351 | 0.00198 | - |

| 278.15 | 0.00082 | 0.00061 | 0.00052 | 0.00042 | 0.01011 | 0.00459 | 0.00263 | 0.00081 |

| 283.15 | 0.00108 | 0.00082 | 0.00069 | 0.00056 | 0.01293 | 0.00598 | 0.00349 | 0.00108 |

| 288.15 | 0.00142 | 0.00108 | 0.00091 | 0.00074 | 0.01642 | 0.00776 | 0.00461 | 0.00143 |

| 293.15 | 0.00184 | 0.00142 | 0.00119 | 0.00098 | 0.02071 | 0.01001 | 0.00607 | 0.00188 |

| 298.15 | 0.00238 | 0.00185 | 0.00156 | 0.00129 | 0.02601 | 0.01283 | 0.00796 | 0.00247 |

| 303.15 | 0.00306 | 0.00241 | 0.00204 | 0.00169 | 0.03251 | 0.01635 | 0.01041 | 0.00324 |

| 308.15 | 0.00393 | 0.00312 | 0.00266 | 0.00222 | 0.04043 | 0.02071 | 0.01355 | 0.00424 |

| 313.15 | 0.00504 | 0.00403 | 0.00346 | 0.00291 | 0.05001 | 0.02611 | 0.01756 | 0.00553 |

| 318.15 | 0.00644 | 0.00519 | 0.00449 | 0.00380 | 0.06152 | 0.03279 | 0.02263 | 0.00718 |

| 323.15 | 0.00821 | 0.00666 | 0.00582 | 0.00496 | 0.07521 | 0.04101 | 0.02901 | 0.00928 |

| 324.15 | 0.00863 | 0.00701 | 0.00614 | 0.00524 | 0.07892 | 0.04312 | 0.03071 | 0.00981 |

Data sourced from a study by Long et al. (2018), where the solubility of 1,4-dicyanobenzene was determined using a gravimetric method.[1][2]

Experimental Protocol: Isothermal Saturation and Gravimetric Analysis

The determination of this compound solubility in organic solvents can be reliably performed using the isothermal saturation method followed by gravimetric analysis. This method involves equilibrating a supersaturated solution at a constant temperature and then determining the concentration of the solute in the saturated solution by mass.

Apparatus and Materials:

-

Jacketed glass vessel with a magnetic stirrer

-

Constant-temperature circulating water bath

-

Calibrated digital thermometer

-

Analytical balance (accurate to ±0.1 mg)

-

Syringes and syringe filters (PTFE, pore size 0.22 µm)

-

Drying oven

-

This compound (purity > 99%)

-

Selected organic solvents (analytical grade)

Procedure:

-

Preparation: An excess amount of this compound is added to a known mass of the chosen organic solvent in the jacketed glass vessel. The vessel is sealed to prevent solvent evaporation.

-

Equilibration: The slurry is agitated using a magnetic stirrer, and the temperature is maintained at the desired setpoint by the circulating water bath. The solution is stirred for a sufficient time (typically 24 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, stirring is ceased, and the solution is left undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Sampling: A sample of the clear supernatant is carefully withdrawn using a syringe pre-heated to the experimental temperature to prevent premature crystallization. The sample is immediately passed through a syringe filter into a pre-weighed weighing bottle.

-

Gravimetric Analysis: The mass of the weighing bottle containing the saturated solution is recorded. The solvent is then evaporated by placing the bottle in a drying oven at a temperature below the boiling point of the solvent until a constant mass of the dried this compound is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the following formula:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dried this compound.

-

M_solute is the molar mass of this compound.

-

m_solvent is the mass of the solvent in the sample.

-

M_solvent is the molar mass of the solvent.

-

-

Temperature Variation: The experiment is repeated at different temperatures to determine the temperature dependence of the solubility.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the isothermal saturation and gravimetric analysis method described above.

Caption: Workflow for determining this compound solubility.

References

An In-depth Technical Guide to the Physical Properties of 1,4-Dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused examination of the melting and boiling points of 1,4-Dicyanobenzene (also known as terephthalonitrile), a key intermediate in the synthesis of advanced materials. This document collates available data, outlines standard experimental protocols for its physical characterization, and presents a logical workflow for these determinations.

Core Physical Properties

1,4-Dicyanobenzene is a white to light yellow crystalline solid at room temperature.[1][2] Its physical properties, particularly its melting point, are crucial indicators of purity and are fundamental to its application in various synthetic processes.

Data Presentation: Physical Constants

The key physical properties of 1,4-Dicyanobenzene are summarized in the table below. The melting point is well-documented and consistently reported across various sources. The boiling point, however, is presented as a rough estimate and should be interpreted with caution, as the compound is known to sublime.

| Property | Value | Notes | Citations |

| Melting Point | 221–227 °C | A sharp melting range is indicative of high purity. Impurities will typically lower and broaden this range. | [1][2][3][4][5] |

| Boiling Point | 227.54 °C | This value is a rough estimate. The compound can be purified by sublimation, suggesting it may sublime at or near its melting point under atmospheric pressure. | [2] |

| Molecular Formula | C₈H₄N₂ | - | [2] |

| Molecular Weight | 128.13 g/mol | - | [2] |

Experimental Protocols: Melting Point Determination

The melting point of 1,4-Dicyanobenzene is determined using the capillary method, a standard technique for crystalline organic solids. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[6][7]

Apparatus:

-

Melting Point Apparatus: A heated metal block (e.g., Mel-Temp apparatus) or a liquid oil bath (e.g., Thiele tube).[6][8]

-

Capillary Tubes: Thin glass tubes sealed at one end.[9]

-

Thermometer: A calibrated, high-precision thermometer.

-

Sample: Finely powdered 1,4-Dicyanobenzene.

Detailed Methodology:

-

Sample Preparation: A small amount of 1,4-Dicyanobenzene is finely ground into a powder to ensure uniform heating. The open end of a capillary tube is tapped into the powder until a small amount of the sample (approximately 1-2 mm in height) is packed into the closed end.[10][11]

-

Apparatus Setup:

-

For a Mel-Temp type apparatus: The capillary tube is inserted into the sample holder in the heating block. A thermometer is placed in its designated well to monitor the block's temperature.[6]

-

For a Thiele tube: The capillary tube is attached to the thermometer, typically with a rubber band, ensuring the sample is aligned with the thermometer bulb. This assembly is then immersed in the oil of the Thiele tube.[8][11]

-

-

Measurement Procedure:

-

Initial Rapid Heating: A preliminary, rapid heating is often performed to determine an approximate melting point.[6][12]

-

Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to about 15-20°C below the approximate melting point.[12] The heating rate is then reduced significantly to about 1-2°C per minute.[9][11]

-

Observation: The sample is observed carefully through a magnifying lens. Two temperatures are recorded:

-

Reporting: The two recorded temperatures constitute the melting point range. For a pure substance, this range is typically narrow (0.5-1.0°C).[6]

-

Visualization of Experimental Workflow

The logical flow for the standard determination of a compound's melting point is illustrated below. This process ensures accuracy by first establishing an approximate range and then performing a careful, slow measurement.

References

- 1. 1,4-Dicyanobenzene | 623-26-7 [chemicalbook.com]

- 2. 1,4-Dicyanobenzene price,buy 1,4-Dicyanobenzene - chemicalbook [chemicalbook.com]

- 3. 1,4-Dicyanobenzene 98 623-26-7 [sigmaaldrich.com]

- 4. 1,4-Dicyanobenzene - Wikipedia [en.wikipedia.org]

- 5. 1,4-dicyanobenzene [stenutz.eu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. Determination of Melting Point [unacademy.com]

- 8. SSERC | Melting point determination [sserc.org.uk]

- 9. mt.com [mt.com]

- 10. chm.uri.edu [chm.uri.edu]

- 11. employees.oneonta.edu [employees.oneonta.edu]

- 12. almaaqal.edu.iq [almaaqal.edu.iq]

Spectroscopic Profile of Terephthalonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for terephthalonitrile (1,4-dicyanobenzene), a crucial building block in the synthesis of various functional materials and pharmaceutical compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 7.800 | Singlet | CDCl₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Carbon Type | Solvent |

| 133.08 | Aromatic CH | DMSO-d₆ |

| 118.25 | Nitrile (C≡N) | DMSO-d₆ |

| 114.9 | Quaternary Aromatic C | DMSO-d₆ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 | Weak | Aromatic C-H stretch |

| 2234 | Strong | C≡N (nitrile) stretch |

| 1487 | Medium | Aromatic C=C stretch |

| 845 | Strong | C-H out-of-plane bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 128 | 100 | [M]⁺ (Molecular Ion) |

| 101 | 20 | [M-HCN]⁺ |

| 76 | 10 | [C₆H₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data presented above are provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) for ¹H NMR or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) for ¹³C NMR in a 5 mm NMR tube. The sample was gently agitated to ensure complete dissolution.

Instrumentation and Data Acquisition:

-

¹H NMR: Spectra were recorded on a 400 MHz spectrometer. Data was acquired with a 30° pulse width, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. Chemical shifts were referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm).

-

¹³C NMR: Spectra were recorded on a 100 MHz spectrometer with proton decoupling. A 45° pulse width, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. Chemical shifts were referenced to the solvent peak (DMSO-d₆: δ 39.52 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: An FTIR spectrometer was used to record the spectrum. The spectrum was acquired in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer with an electron ionization (EI) source. The ionization energy was set to 70 eV. The sample was introduced via a direct insertion probe, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a mass-to-charge ratio (m/z) range of 50-200.

Visualization of Spectroscopic Data Interpretation

The following diagram illustrates the correlation between the different spectroscopic techniques and the structural information they provide for the this compound molecule.

Commercial Production of Terephthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Terephthalonitrile (TPN), a key intermediate in the synthesis of high-performance polymers, pharmaceuticals, and agricultural chemicals, is primarily produced on an industrial scale through the vapor-phase ammoxidation of p-xylene (B151628). This guide provides an in-depth overview of the core commercial production methods, focusing on the predominant ammoxidation route, including catalyst systems, reaction conditions, and purification processes.

Core Production Method: Ammoxidation of p-Xylene

The ammoxidation of p-xylene is a catalytic process that involves the reaction of p-xylene with ammonia (B1221849) and an oxygen source, typically air, in the vapor phase at elevated temperatures. This single-step reaction converts the two methyl groups of p-xylene into nitrile functionalities, yielding this compound. The overall reaction is highly exothermic and requires careful control of process parameters to ensure high selectivity and yield.

Catalysis

The choice of catalyst is critical to the efficiency of the ammoxidation process. Industrial catalysts are typically complex metal oxide systems supported on a durable material. Vanadium-based catalysts are among the most effective and commonly employed.

A prevalent catalyst system involves an alkali metal vanadium bronze (e.g., sodium vanadium bronze) supported on α-alumina.[1] These catalysts can be further promoted with other metal oxides, such as niobium oxide (Nb₂O₅), to enhance dinitrile selectivity.[2] The catalyst loading is typically in the range of 1-10% by weight of the support.[1][2] Another documented catalyst, referred to as "No. P-87," has also shown high performance, although its specific composition is not publicly disclosed.[3]

Reaction Parameters

The ammoxidation of p-xylene is carried out in a fixed-bed or fluidized-bed reactor under specific conditions to maximize the yield of this compound while minimizing the formation of byproducts such as p-tolunitrile (B1678323), benzonitrile, and carbon oxides.

| Parameter | Value | Reference |